![molecular formula C10H11F3O B3002227 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248184-84-9](/img/structure/B3002227.png)
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol, also known as TFMP, is an organic compound that belongs to the family of alcohols. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of inactive cortisone to active cortisol. This leads to a decrease in the concentration of cortisol in the body, which has been shown to improve glucose metabolism and reduce body weight in animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including a decrease in plasma glucose and insulin levels, an increase in insulin sensitivity, and a reduction in body weight and adiposity. These effects are attributed to the inhibition of 11β-HSD1 and the subsequent decrease in cortisol concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is a potent and selective inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in water and limited stability in biological fluids may limit its use in in vivo experiments. Additionally, the potential off-target effects of this compound on other enzymes and receptors should be carefully evaluated.
Direcciones Futuras
The potential therapeutic applications of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol in metabolic disorders have generated significant interest in the scientific community. Future studies should focus on the optimization of this compound's pharmacokinetic and pharmacodynamic properties, as well as the evaluation of its safety and efficacy in human clinical trials. Additionally, the role of 11β-HSD1 inhibition in other diseases, such as cancer and inflammation, should be further explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potent inhibition of 11β-HSD1 and subsequent effects on glucose metabolism and body weight make it a valuable tool for studying metabolic disorders. However, its limitations in solubility and stability should be taken into consideration when designing experiments. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its safety and efficacy in human clinical trials.
Métodos De Síntesis
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol can be synthesized via several methods, including the reaction between 2-(trifluoromethyl)benzaldehyde and (R)-1,2-propanediol in the presence of a catalyst, such as titanium(IV) isopropoxide or boron trifluoride etherate. Another method involves the reduction of 2-(trifluoromethyl)acetophenone using sodium borohydride and (R)-1,2-propanediol as a solvent. Both methods have been reported to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has been extensively studied for its potential applications in drug discovery and development. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol, a hormone that regulates the body's response to stress. Inhibition of 11β-HSD1 has been proposed as a therapeutic strategy for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Propiedades
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPXXWQTKJGRI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

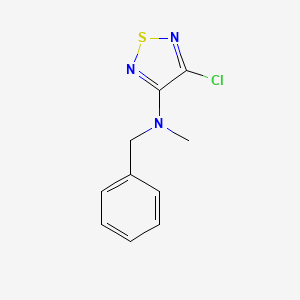
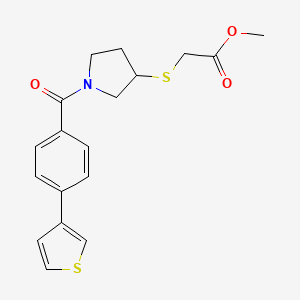
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)
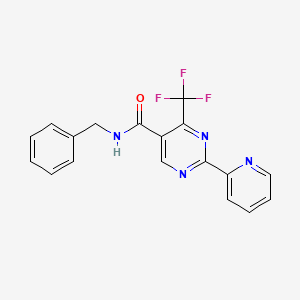
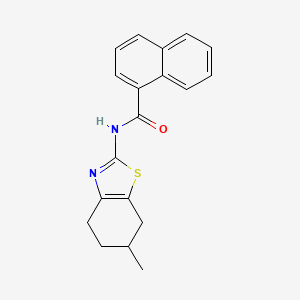
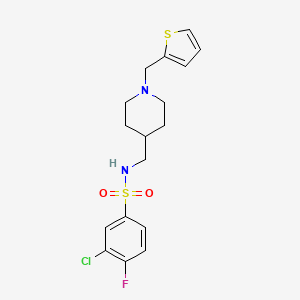
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
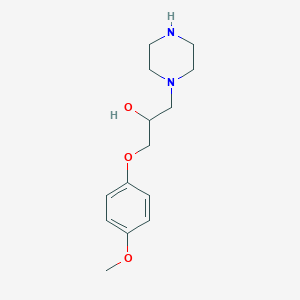
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
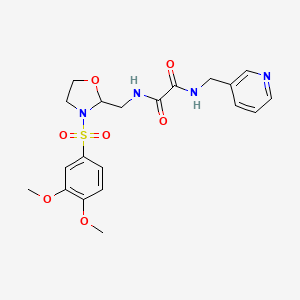
![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)